6-Bromo-1-indanone

Overview

Description

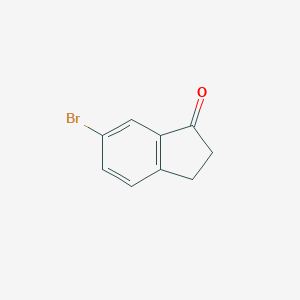

6-Bromo-1-indanone is an organic compound with the molecular formula C₉H₇BrO. It is a derivative of 1-indanone, where a bromine atom is substituted at the 6th position of the indanone ring. This compound is typically found as a white to yellow crystalline powder and is used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-indanone can be achieved through various methods. One common approach involves the bromination of 1-indanone. The reaction typically uses bromine (Br₂) in the presence of a solvent such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂). The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position .

Another method involves the cyclization of 3-(4-bromophenyl)propionic acid. This process uses trifluoromethanesulfonic acid as a catalyst in a solvent like dichloromethane. The reaction proceeds through a ring-closure mechanism to form this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The bromination process is carefully monitored to prevent over-bromination and to maintain the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-indanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group in this compound can be reduced to form the corresponding alcohol.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH₂) or thiourea can be used for substitution reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed for oxidation reactions

Major Products

Substitution: Products include 6-amino-1-indanone or 6-thio-1-indanone.

Reduction: The major product is 6-bromo-1-indanol.

Scientific Research Applications

6-Bromo-1-indanone is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.

Medicine: It is investigated for its potential as an anticancer and anti-inflammatory agent.

Industry: This compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Bromo-1-indanone involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as monoamine oxidases (MAO). The bromine atom at the 6th position enhances its binding affinity to the enzyme’s active site, leading to inhibition of enzyme activity. This inhibition can result in various biological effects, such as reduced oxidative stress and modulation of neurotransmitter levels .

Comparison with Similar Compounds

Similar Compounds

6-Chloro-1-indanone: Similar in structure but with a chlorine atom instead of bromine.

5-Bromo-1-indanone: Bromine atom is at the 5th position instead of the 6th.

6-Fluoro-1-indanone: Fluorine atom substituted at the 6th position.

Uniqueness

6-Bromo-1-indanone is unique due to the specific positioning of the bromine atom, which influences its reactivity and binding properties. The bromine atom at the 6th position provides distinct electronic and steric effects, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Biological Activity

6-Bromo-1-indanone, a halogenated derivative of indanone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 211.058 g/mol. The presence of bromine in its structure is believed to enhance its reactivity and biological interactions, making it a valuable compound for various applications.

The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets. The compound is known to influence various biochemical pathways, leading to diverse effects including:

- Antiviral Activity : Some studies suggest that 1-indanone derivatives, including this compound, exhibit antiviral properties by inhibiting viral replication mechanisms.

- Anticancer Effects : Research indicates that this compound may possess anticancer properties, potentially through modulation of cell signaling pathways related to apoptosis and cell proliferation.

- Anti-inflammatory Properties : The compound has been observed to reduce inflammation markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases.

Biological Activities

The following table summarizes the reported biological activities of this compound and related compounds:

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in various experimental settings:

- Antiviral Studies : A study conducted on the effects of 1-indanone derivatives showed that certain compounds significantly inhibited HCV replication, with IC50 values indicating potent antiviral activity .

- Cancer Cell Line Testing : In vitro assays using human cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM, with a notable increase in caspase activity, suggesting a mechanism involving programmed cell death .

- Anti-inflammatory Effects : In an animal model of arthritis, administration of this compound resulted in reduced swelling and pain scores compared to control groups, correlating with decreased levels of TNF-alpha and IL-6 cytokines .

Molecular Mechanism

The molecular mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and anti-inflammatory effects.

- Gene Expression Modulation : Changes in gene expression profiles have been observed following treatment with this compound, indicating potential epigenetic effects that warrant further investigation.

Q & A

Q. What are the recommended laboratory synthesis protocols for 6-Bromo-1-indanone, and how is its purity validated?

Basic Research Question

this compound is typically synthesized via bromination of 1-indanone using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Key steps include:

- Reaction Setup : Use anhydrous solvents (e.g., CCl₄) and radical initiators (e.g., AIBN) to ensure regioselective bromination at the 6-position .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

- Characterization : Confirm structure via -NMR (e.g., singlet for ketone proton at δ 2.6–2.8 ppm) and -NMR (carbonyl peak ~208 ppm). GC-MS or HPLC monitors purity (>95% by HPLC) .

Q. How can researchers resolve discrepancies in reported reaction yields for this compound-mediated cross-coupling reactions?

Advanced Research Question

Contradictions in yields often arise from variables like:

- Catalyst Systems : Compare palladium (Pd(PPh₃)₄) vs. copper-catalyzed (Ullmann) conditions. Optimize ligand-to-metal ratios .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance solubility but cause side reactions. Test under inert atmospheres .

- Substrate Purity : Trace moisture or byproducts (e.g., dehalogenated indanone) can inhibit reactivity. Pre-dry substrates and use molecular sieves .

Q. What spectroscopic techniques are critical for ensuring structural fidelity of this compound derivatives?

Basic Research Question

- NMR Spectroscopy : -NMR identifies bromine’s deshielding effect on adjacent protons (e.g., aromatic protons at δ 7.2–7.5 ppm). -NMR confirms carbonyl integrity .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 211.05 for C₉H₇BrO) .

- FT-IR : Strong C=O stretch ~1700 cm⁻¹ and C-Br vibration ~560 cm⁻¹ .

Q. What strategies improve regioselectivity in multi-step syntheses using this compound?

Advanced Research Question

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) to steer subsequent functionalization away from the bromine .

- Computational Modeling : DFT calculations predict reactive sites by analyzing electron density maps and frontier molecular orbitals .

- Protection/Deprotection : Temporarily protect the ketone (e.g., acetal formation) to avoid unwanted nucleophilic attacks .

Q. How should this compound be stored to prevent degradation, and what analytical methods detect instability?

Basic Research Question

- Storage : Store at 0–6°C in amber vials to prevent photodegradation. Use desiccants to avoid hydrolysis .

- Stability Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products (e.g., de-brominated indanone) .

Q. What catalytic applications of this compound are underexplored in organic synthesis?

Advanced Research Question

- Suzuki-Miyaura Cross-Coupling : Test aryl boronic acids with steric hindrance to exploit the bromine’s ortho effect .

- Asymmetric Catalysis : Chiral ligands (e.g., BINOL) may enable enantioselective transformations of the ketone moiety .

Q. How to address contradictions in reported 1H^1H1H-NMR chemical shifts for this compound?

Advanced Research Question

- Solvent Calibration : Ensure shifts are referenced to TMS in the same solvent (e.g., CDCl₃ vs. DMSO-d₆) .

- Dynamic Effects : Variable temperatures (e.g., 25°C vs. 40°C) can shift aromatic proton resonances due to conformational changes .

Q. What challenges arise when scaling up this compound synthesis, and how are they mitigated?

Advanced Research Question

- Exothermic Reactions : Use jacketed reactors to control temperature during bromination .

- Purification at Scale : Switch from column chromatography to recrystallization (e.g., ethanol/water) for cost efficiency .

Q. How can researchers identify and characterize byproducts in this compound reactions?

Advanced Research Question

- LC-MS Profiling : Use reverse-phase LC-MS to isolate byproducts; compare fragmentation patterns with synthetic standards .

- Mechanistic Probes : Isotopic labeling (e.g., -ketone) traces unexpected bond cleavages .

Q. What methodologies enable the design of novel bioactive derivatives from this compound?

Advanced Research Question

Properties

IUPAC Name |

6-bromo-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQHEDQNODAFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163053 | |

| Record name | 1-Indanone, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14548-39-1 | |

| Record name | 1-Indanone, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Indanone, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.